12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester
Description
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester (CAS: 133181-56-3) is a bile acid derivative with a cholanic acid backbone modified by esterification and hydroxyl/acetyl substitutions. Its molecular formula is C₂₇H₄₂O₇, with a molecular weight of 478.62 g/mol . Key structural features include:
- Methyl ester at the C-24 carboxyl group.
- Acetyloxy group at C-12.
- Hydroxyl groups at C-3, C-6, and C-6.
- 5β-cholane stereochemistry (common to bile acids).
This compound is utilized in pharmacological research, synthetic chemistry, and as a reference standard .
Properties
IUPAC Name |
methyl (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-14(6-9-22(30)33-5)17-7-8-18-23-19(13-21(27(17,18)4)34-15(2)28)26(3)11-10-16(29)12-20(26)24(31)25(23)32/h14,16-21,23-25,29,31-32H,6-13H2,1-5H3/t14-,16?,17-,18+,19+,20?,21?,23+,24?,25?,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEQTWDDAXFHGR-HQIWNBNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(C(C4[C@@]3(CCC(C4)O)C)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research into its pharmacological properties may reveal new drug candidates.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved could be related to metabolic processes or signal transduction mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Pattern and Molecular Properties
The table below compares substituent positions, molecular formulas, weights, and CAS numbers of closely related cholanic acid derivatives:
Key Observations:
Acetylation vs. Hydroxylation : The target compound uniquely combines a C-12 acetyloxy group with hydroxyls at C-3, C-6, and C-2. Analogues like Methyl 3,7-diacetoxy-12-hydroxycholan-24-oate feature dual acetyl groups (C-3, C-7), while Methyl triacetylcholate is fully acetylated (C-3,7,12).
Oxo Substitutions : The compound Methyl 7-acetoxy-3,12-dioxocholan-24-oate replaces hydroxyls with ketone groups (C-3, C-12), reducing polarity and molecular weight (460.60 g/mol).
Stereochemistry : Variations in stereochemistry (e.g., 5α vs. 5β) influence biological activity. For example, 3α,7α,12α-trihydroxy-5α-cholan-24-oic acid methyl ester lacks acetyl groups but shares the 5β configuration with the target compound.
Functional and Application Differences
- Pharmacological Use : The target compound and Methyl triacetylcholate are used as synthetic precursors or reference standards due to their modified solubility from acetyl groups.
- Metabolic Stability : Oxo-substituted derivatives (e.g., CAS 60354-42-9 ) may exhibit altered metabolic pathways compared to hydroxylated analogues.
- Synthetic Intermediates : Ethoxycarbonyl derivatives (e.g., CAS 83861-28-3 ) serve as protected intermediates for further functionalization.
Biological Activity
12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester, also known as methyl (20R)-12-acetoxy-3,6,7-trihydroxycholan-24-oate, is a synthetic derivative of bile acids with potential biological activities. This compound is part of a class of triterpenoids that have garnered interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and hepatoprotective effects.
- Molecular Formula : C27H44O7
- CAS Number : 133181-57-4
- Molecular Weight : 464.64 g/mol
Anticancer Properties
Research indicates that derivatives of triterpenoids, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have demonstrated that triterpenoid saponins can inhibit the proliferation of cancer cells such as HepG2 (hepatocellular carcinoma) and HL-60 (promyelocytic leukemia) with IC50 values ranging from 1.31 to 10.12 µM for certain saponins derived from related compounds .
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .
- Anti-inflammatory Effects : Triterpenoids possess anti-inflammatory properties that may contribute to their anticancer effects by reducing the tumor-promoting inflammation in the microenvironment .
Study on Triterpenoid Saponins
A study focusing on oleanane-type triterpenoid saponins isolated from Anemone species revealed that these compounds exhibited potent cytotoxic activity against various cancer cell lines. The study reported IC50 values ranging from 7.25 to 22.38 µM across different cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma) .
Comparative Analysis of Similar Compounds
A comparative analysis of several triterpenoid compounds showed that modifications in their structure significantly influenced their biological activities. For example:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triterpenoid A | 6.42 | U87MG (glioblastoma) |
| Triterpenoid B | 10.12 | HepG2 |
| Methyl (20R)-12-acetoxy-3,6,7-trihydroxycholan-24-oate | <10 | HL-60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
